Cas no 2171141-76-5 (3-{3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidophenyl}prop-2-enoic acid)

2171141-76-5 structure
Nome del prodotto:3-{3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidophenyl}prop-2-enoic acid
3-{3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidophenyl}prop-2-enoic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3-{3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidophenyl}prop-2-enoic acid
- EN300-1484439
- 3-{3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]phenyl}prop-2-enoic acid
- 2171141-76-5
-
- Inchi: 1S/C28H26N2O5/c1-2-25(27(33)29-19-9-7-8-18(16-19)14-15-26(31)32)30-28(34)35-17-24-22-12-5-3-10-20(22)21-11-4-6-13-23(21)24/h3-16,24-25H,2,17H2,1H3,(H,29,33)(H,30,34)(H,31,32)/b15-14+/t25-/m0/s1
- Chiave InChI: NFDQDHOOVHHJEP-MIFWMJNYSA-N
- Sorrisi: O(C(N[C@H](C(NC1C=CC=C(/C=C/C(=O)O)C=1)=O)CC)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
Proprietà calcolate
- Massa esatta: 470.18417193g/mol
- Massa monoisotopica: 470.18417193g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 35
- Conta legami ruotabili: 9
- Complessità: 761
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.8
- Superficie polare topologica: 105Ų
3-{3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidophenyl}prop-2-enoic acid Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1484439-250mg |
3-{3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]phenyl}prop-2-enoic acid |
2171141-76-5 | 250mg |
$3099.0 | 2023-09-28 | ||
Enamine | EN300-1484439-5000mg |
3-{3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]phenyl}prop-2-enoic acid |
2171141-76-5 | 5000mg |
$9769.0 | 2023-09-28 | ||
Enamine | EN300-1484439-1000mg |
3-{3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]phenyl}prop-2-enoic acid |
2171141-76-5 | 1000mg |
$3368.0 | 2023-09-28 | ||
Enamine | EN300-1484439-500mg |
3-{3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]phenyl}prop-2-enoic acid |
2171141-76-5 | 500mg |
$3233.0 | 2023-09-28 | ||
Enamine | EN300-1484439-100mg |
3-{3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]phenyl}prop-2-enoic acid |
2171141-76-5 | 100mg |
$2963.0 | 2023-09-28 | ||
Enamine | EN300-1484439-2500mg |
3-{3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]phenyl}prop-2-enoic acid |
2171141-76-5 | 2500mg |
$6602.0 | 2023-09-28 | ||
Enamine | EN300-1484439-1.0g |
3-{3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]phenyl}prop-2-enoic acid |
2171141-76-5 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1484439-50mg |
3-{3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]phenyl}prop-2-enoic acid |
2171141-76-5 | 50mg |
$2829.0 | 2023-09-28 | ||
Enamine | EN300-1484439-10000mg |
3-{3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]phenyl}prop-2-enoic acid |
2171141-76-5 | 10000mg |
$14487.0 | 2023-09-28 |
3-{3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidophenyl}prop-2-enoic acid Letteratura correlata
-
Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
-
Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316
-
Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
2171141-76-5 (3-{3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidophenyl}prop-2-enoic acid) Prodotti correlati
- 1343082-67-6(Benzene, 1-bromo-3-(4-bromobutyl)sulfonyl-)
- 2171461-25-7(2-{(benzyloxy)carbonylamino}-5,6-dimethylhept-5-enoic acid)
- 1396634-09-5(2-{2-(1,3-benzothiazol-2-yl)(methyl)aminoacetamido}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide)
- 1243287-45-7(2-Amino-3-(propan-2-yloxy)phenol)
- 2580230-39-1(tert-butyl 2-3-(4-hydroxyphenyl)propanamidoacetate)
- 2137731-05-4([5-(4-Nitrophenyl)oxan-2-yl]methanol)
- 30836-61-4(quinoline-2-yl diphenyl methanol)
- 727682-73-7(4-(dimethylamino)-N-(2-{4-(dimethylamino)phenylmethanethioamido}ethyl)benzene-1-carbothioamide)
- 103978-23-0(2'-Fluorobiphenyl-3-carboxylic acid)
- 497072-60-3(5-oxo-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide)
Fornitori consigliati
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso

Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
